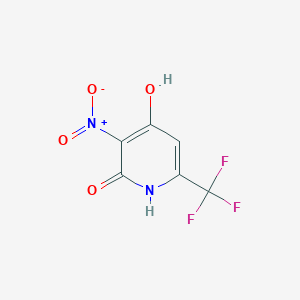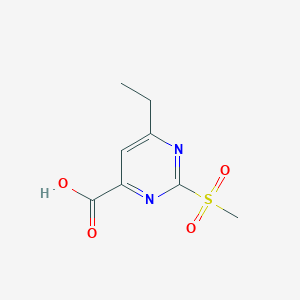![molecular formula C12H13ClN2O B1505882 5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol CAS No. 100119-17-3](/img/structure/B1505882.png)
5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol
Overview
Description
5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol typically involves the chlorination of quinolin-8-ol followed by the introduction of a dimethylaminomethyl group. One common method involves the reaction of quinolin-8-ol with thionyl chloride to introduce the chlorine atom at the 5-position. This is followed by a Mannich reaction, where the dimethylaminomethyl group is introduced using formaldehyde and dimethylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as iodide or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium bromide in polar solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal infections.
Industry: Utilized in the formulation of antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound also acts as a chelating agent, binding to metal ions and interfering with metal-dependent enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-quinolinol: Known for its antimicrobial properties.
5,7-Dichloro-8-quinolinol: Exhibits similar biological activities but with enhanced potency due to the presence of an additional chlorine atom.
Clioquinol: A well-known antimicrobial agent used in topical formulations.
Uniqueness
5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol is unique due to the presence of the dimethylaminomethyl group, which enhances its solubility and bioavailability.
Properties
IUPAC Name |
5-chloro-7-[(dimethylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15(2)7-8-6-10(13)9-4-3-5-14-11(9)12(8)16/h3-6,16H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBJPIMUEMEJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C2C=CC=NC2=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679911 | |
| Record name | 5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100119-17-3 | |
| Record name | 5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


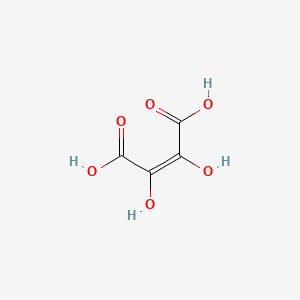
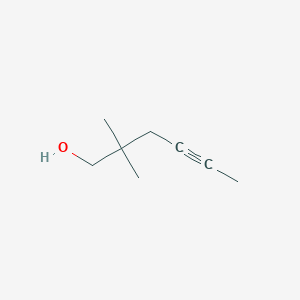
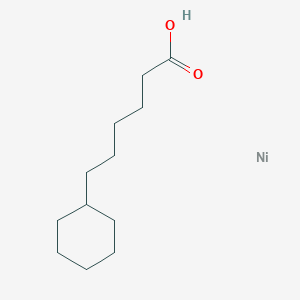
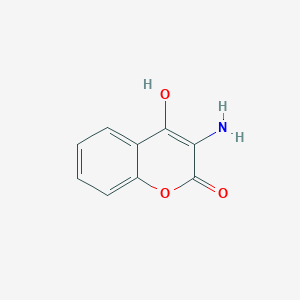
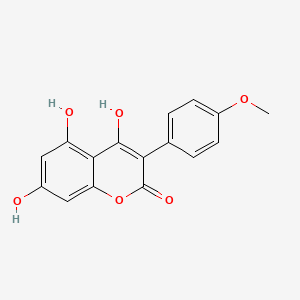
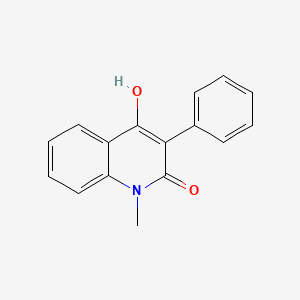
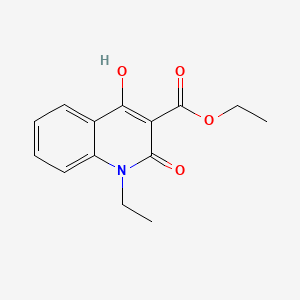
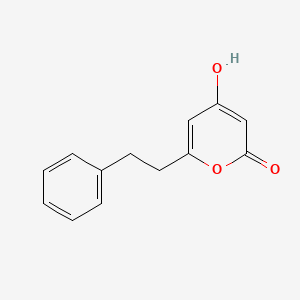

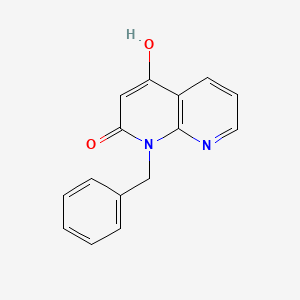
![6-Bromo-2-(4-fluorobenzyl)-9-hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione](/img/structure/B1505821.png)

